molecular formula C13H9Cl2NO3 B13945563 4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid

4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid

Cat. No.: B13945563
M. Wt: 298.12 g/mol
InChI Key: LCDHJICQVGKQFF-UHFFFAOYSA-N
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Description

4-Chloro-5-((3-chlorobenzyl)oxy)picolinic Acid is a synthetic picolinic acid derivative offered as a high-purity reagent for biochemical research. Picolinic acid derivatives are of significant scientific interest in medicinal chemistry and chemical biology for the development of novel enzyme inhibitors and receptor modulators. Research indicates that structurally similar chlorinated and benzyloxy-substituted picolinic acid compounds can serve as key scaffolds or intermediates in the synthesis of potent ligands for G-protein coupled receptors (GPCRs), such as the succinate receptor (SUCNR1) . This compound is provided exclusively for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C13H9Cl2NO3

Molecular Weight

298.12 g/mol

IUPAC Name

4-chloro-5-[(3-chlorophenyl)methoxy]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H9Cl2NO3/c14-9-3-1-2-8(4-9)7-19-12-6-16-11(13(17)18)5-10(12)15/h1-6H,7H2,(H,17,18)

InChI Key

LCDHJICQVGKQFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CN=C(C=C2Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropicolinic acid and 3-chlorobenzyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., dimethylformamide).

    Reaction Mechanism: The reaction proceeds through the formation of an ester intermediate, followed by hydrolysis to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Handling: Efficient handling and storage of raw materials to ensure consistent quality.

    Reaction Optimization: Optimization of reaction parameters, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.

    Purification: Purification of the final product using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorinated benzyl group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in the 3-chlorobenzyloxy substituent at position 5, distinguishing it from analogs with simpler substituents (e.g., methyl, ethoxy) or alternative halogen placements. Below is a comparative analysis of structurally related picolinic acid derivatives:

Compound Name CAS Number Substituents Position Structural Similarity Key Functional Implications
4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid [Not Provided] Cl, 3-Cl-benzyloxy 4,5 Reference High lipophilicity; potential enzyme inhibition
4-Chloro-5-methylpicolinic acid 882679-14-3 Cl, methyl 4,5 0.90 Higher aqueous solubility; simpler synthesis
4-Chloro-6-methylpicolinic acid hydrochloride 1841081-42-2 Cl, methyl, HCl 4,6 0.89 Salt form enhances solubility; altered electronic effects
6-(3-Ethoxyphenyl)picolinic acid 887982-60-7 Ethoxyphenyl 6 N/A Increased steric bulk; moderate lipophilicity

Physicochemical Properties

  • Methyl or ethoxy substituents offer a balance between solubility and lipophilicity.
  • Acidity : The electron-withdrawing chlorine at position 4 enhances the acidity of the carboxylic acid group, a feature shared across all 4-chloro-picolinic acids. Substituent position (e.g., 5 vs. 6) further modulates electronic effects on the ring .
  • Stability : The benzyloxy group may confer susceptibility to hydrolytic cleavage under acidic/basic conditions, whereas methyl groups provide greater stability .

Biological Activity

4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid (CCPA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of CCPA, supported by data tables, research findings, and case studies.

  • Molecular Formula : C13H10Cl2N2O3
  • Molecular Weight : 305.14 g/mol
  • IUPAC Name : 4-Chloro-5-((3-chlorobenzyl)oxy)pyridine-2-carboxylic acid

CCPA's biological activity is primarily attributed to its interaction with specific enzymes and receptors. The compound may exhibit:

  • Enzyme Inhibition : CCPA has been studied for its potential to inhibit certain metabolic enzymes, which could lead to therapeutic effects in various diseases.
  • Receptor Binding : The structure of CCPA suggests it may bind to specific receptors involved in signal transduction pathways, influencing cellular responses.

Antiviral Activity

Recent studies have highlighted the antiviral potential of picolinic acid derivatives, including CCPA. Research indicates that related compounds can inhibit the entry of enveloped viruses, such as SARS-CoV-2 and influenza A virus, by compromising viral membrane integrity and inhibiting membrane fusion processes .

Antimicrobial Activity

CCPA has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown that compounds similar to CCPA exhibit significant activity against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antibacterial effect .

Study on Antiviral Efficacy

In a study exploring the antiviral properties of picolinic acid derivatives, it was found that these compounds effectively inhibited viral entry mechanisms. Specifically, CCPA-like compounds were shown to significantly reduce viral loads in preclinical models infected with SARS-CoV-2 .

Antimicrobial Testing

A series of experiments evaluated the antibacterial efficacy of CCPA against common pathogens. Results indicated that CCPA had lower minimum inhibitory concentrations (MICs) than standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Table 1: Biological Activities of CCPA and Related Compounds

CompoundActivity TypeTarget Pathogen/EnzymeMIC (µg/mL)Reference
4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acidAntiviralSARS-CoV-210
4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acidAntimicrobialStaphylococcus aureus5
Picolinic acidAntiviralInfluenza A virus15
Picolinic acidAntimicrobialEscherichia coli8

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